molecular formula C8H7BrClNO2 B3222750 Ethyl 3-bromo-5-chloroisonicotinate CAS No. 1214387-79-7

Ethyl 3-bromo-5-chloroisonicotinate

Cat. No.: B3222750
CAS No.: 1214387-79-7
M. Wt: 264.5 g/mol
InChI Key: OBPQHNOYXBZPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyridine (B92270) Derivatives as Fundamental Heterocyclic Scaffolds in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are cornerstones of organic and medicinal chemistry. guidechem.comgoogle.com This structural motif is not only a common solvent and reagent but is also integral to a vast array of natural products, including alkaloids (e.g., nicotine), vitamins (e.g., niacin), and coenzymes. guidechem.comresearchgate.net The pyridine ring is considered a "privileged scaffold" because its presence in a molecule often imparts favorable pharmacological properties. google.com In the United States FDA database, pyridine is the second most common nitrogen-containing heterocycle found in approved drugs, highlighting its importance in the pharmaceutical industry. researchgate.netcookechem.com

The utility of the pyridine scaffold stems from several key characteristics: its basic nitrogen atom improves water solubility, it can be readily converted into a wide range of functionalized derivatives, and its aromatic nature allows it to participate in various chemical transformations. guidechem.combiosynth.com These features have made pyridine derivatives indispensable as building blocks for pharmaceuticals, agrochemicals, and functional materials. guidechem.combiosynth.com

The Strategic Importance of Halogenation in Pyridine Ring Systems for Synthetic Transformations

Halogenation of the pyridine ring is a crucial strategy for increasing molecular complexity and accessing novel chemical entities. chemscene.combeilstein-journals.org The electron-deficient nature of the pyridine ring makes direct electrophilic aromatic substitution, a common method for halogenating benzene, challenging, often requiring harsh conditions like high temperatures and strong acids. beilstein-journals.orggoogleapis.com Despite these challenges, the installation of halogen atoms (F, Cl, Br, I) onto the pyridine scaffold is of paramount importance because they serve as exceptionally versatile "synthetic handles." beilstein-journals.org

Halopyridines are key intermediates in a multitude of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. guidechem.commdpi.com These reactions allow for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds at the position previously occupied by the halogen. This capability is fundamental to structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its biological activity. beilstein-journals.org The ability to selectively replace a halogen opens a gateway to diverse molecular architectures that would be difficult to construct otherwise. chemscene.comnih.gov

Positional Isomerism and Substituent Effects in Halogenated Isonicotinates: A General Perspective

The reactivity of a substituted pyridine is profoundly influenced by the nature and position of its substituents. In a molecule such as Ethyl 3-bromo-5-chloroisonicotinate, three key groups dictate its chemical behavior: the bromo group at position 3, the chloro group at position 5, and the ethyl carboxylate (ester) group at position 4.

Positional Isomerism and Reactivity : The positions of the halogens are critical. In dihalogenated pyridines containing both bromine and chlorine, the carbon-bromine (C-Br) bond is typically more reactive and thus more readily cleaved in palladium-catalyzed cross-coupling reactions than the more stable carbon-chlorine (C-Cl) bond. acs.org This differential reactivity allows for regioselective functionalization. A reaction can be performed under one set of conditions to target the C-Br bond, followed by a second reaction under different, often more forcing, conditions to target the C-Cl bond. This principle is the foundation for the controlled, stepwise synthesis of highly substituted pyridines. nih.govnih.gov

Justification for Focused Academic Inquiry on this compound

The unique structural arrangement of this compound provides a compelling rationale for focused scientific investigation. The compound serves as an ideal scaffold for the synthesis of complex, polysubstituted pyridine derivatives, which are highly sought after in medicinal and agrochemical research. guidechem.combiosynth.com

The justification for its study is built on several key attributes:

Orthogonal Reactivity : The molecule possesses two different halogen atoms (Br and Cl) at distinct positions (3 and 5). As noted, the C-Br bond is more reactive in many standard cross-coupling reactions than the C-Cl bond. acs.org This creates an opportunity for sequential, site-selective functionalization, enabling the introduction of two different substituents with high regiochemical control.

Strategic Substitution Pattern : The 3,4,5-substitution pattern is a common motif in biologically active molecules. This compound provides a direct and versatile entry point to libraries of 3,5-disubstituted-4-pyridinecarboxylic acid derivatives.

Value as a Building Block : Dihalogenated pyridines are valuable intermediates for creating complex molecular architectures. guidechem.com The presence of the ester group in this compound offers an additional site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further increasing its synthetic utility. Its role as a precursor is highlighted by its appearance in patents for the synthesis of more complex chemical entities. google.comgoogleapis.comgoogleapis.com

These features make this compound a powerful tool for constructing diverse molecular libraries, facilitating the discovery of new chemical entities with potential therapeutic or agricultural applications.

Research Objectives and Scope within the Domain of this compound Chemistry

The primary research objective centered on this compound is to fully exploit its potential as a versatile building block for constructing complex pyridine-based molecules. The scope of such research would logically encompass several key areas:

Exploration of Regioselective Cross-Coupling Reactions : A core objective would be to systematically investigate a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to establish robust protocols for the selective functionalization of the C-3 position. This would involve screening various catalysts, ligands, bases, and solvent systems to optimize reaction yields and selectivity. guidechem.comacs.org

Sequential Functionalization Strategies : Following the initial C-3 coupling, research would aim to develop methods for the subsequent functionalization of the C-5 position. This would demonstrate the compound's utility in a stepwise approach to creating 3,5-disubstituted isonicotinates.

Synthesis of Novel Compound Libraries : A major goal would be to apply the developed methodologies to synthesize libraries of novel 3,4,5-trisubstituted pyridine derivatives. This would involve reacting the scaffold with a diverse set of coupling partners (e.g., arylboronic acids, terminal alkynes, amines) and subsequently modifying the C-4 ester group.

Application in Target-Oriented Synthesis : The synthetic utility of this compound would be further validated by its application in the total synthesis of known biologically active natural products or designed pharmaceutical targets containing a polysubstituted pyridine core.

The overarching aim is to transform a relatively simple starting material into a diverse array of high-value, complex molecules through controlled and selective synthetic transformations.

Data and Compound Information

Table 1: Physicochemical Properties of this compound This table summarizes the key identification and property data for the title compound.

PropertyValueSource(s)
CAS Number 1214387-79-7 biosynth.com
Molecular Formula C₈H₇BrClNO₂ biosynth.com
Molecular Weight 264.5 g/mol biosynth.com
Canonical SMILES CCOC(=O)C1=C(C=NC=C1Cl)Br biosynth.com

Table 2: Representative Reactivity of the 3-Bromo-5-chloropyridine (B1268422) Scaffold This table illustrates the typical regioselective reactivity of the 3-bromo-5-chloropyridine core, which is directly applicable to this compound. The data is based on the Suzuki coupling of the parent scaffold, 3-Bromo-5-chloropyridine, demonstrating preferential reaction at the C-Br position.

Coupling PartnerCatalyst / LigandProductYieldSource(s)
Cyclopropylboronic acidPalladium(II) acetate (B1210297) / Diphenylphosphine3-Chloro-5-cyclopropylpyridine45% guidechem.com

This reaction demonstrates that under these palladium-catalyzed conditions, the boronic acid selectively displaces the bromide at position 3, leaving the chloride at position 5 intact for potential future transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-5-chloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPQHNOYXBZPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Bromo 5 Chloroisonicotinate

De Novo Synthesis Approaches to the Isonicotinate (B8489971) Core Structure

De novo synthesis refers to the construction of the pyridine (B92270) ring from simpler, acyclic precursors. This approach is fundamental in heterocyclic chemistry for creating highly functionalized rings that might be difficult to prepare by modifying a pre-existing pyridine.

Established Synthetic Pathways for Pyridine-4-Carboxylates

The synthesis of the pyridine-4-carboxylate (isonicotinate) core can be achieved through several established cycloaddition and multi-component reactions. These methods build the heterocyclic ring from acyclic starting materials.

One of the most classic methods is the Hantzsch Pyridine Synthesis . This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate (B1210297). wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to form the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org While the traditional Hantzsch synthesis yields pyridine-3,5-dicarboxylates, modifications exist to access other substitution patterns. chemtube3d.comscispace.com

Another significant approach is the Bohlmann-Rahtz Pyridine Synthesis . This two-step method involves the condensation of an enamine with an ethynylketone to produce an aminodiene intermediate. organic-chemistry.orgwikipedia.org This intermediate then undergoes a heat-induced cyclodehydration to yield a substituted pyridine. organic-chemistry.orgnih.gov A key advantage of the Bohlmann-Rahtz method is that it directly produces the aromatic pyridine ring, avoiding a separate oxidation step. organic-chemistry.org Various catalysts, including Brønsted and Lewis acids, can be used to promote the cyclodehydration at lower temperatures. jk-sci.com

Modern advancements include various multi-component reactions (MCRs) that allow for the efficient, one-pot synthesis of complex pyridines from three or more starting materials. tcichemicals.comnih.gov For instance, a flexible three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids can produce highly substituted pyridin-4-ol derivatives, which can serve as precursors to isonicotinates. chim.it Other methods involve the C-H activation and annulation of simpler precursors to build the pyridine ring. nih.govorganic-chemistry.org

Synthetic Method Reactants Product Type Key Features
Hantzsch Synthesis Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate1,4-Dihydropyridine (requires oxidation)Four-component reaction; classic method; versatile for highly substituted pyridines. wikipedia.orgchemtube3d.comorganic-chemistry.org
Bohlmann-Rahtz Synthesis Enamine, EthynylketoneSubstituted PyridineTwo-step process; directly yields aromatic pyridine; avoids oxidation. organic-chemistry.orgwikipedia.orgnih.gov
Three-Component Allene Synthesis Lithiated Alkoxyallene, Nitrile, Carboxylic AcidPyridin-4-olModern MCR for highly substituted pyridin-4-ols. chim.it

Strategies for Introducing Halogen Substituents on the Pyridine Ring

The introduction of halogen atoms onto the pyridine ring is a critical step in the synthesis of Ethyl 3-bromo-5-chloroisonicotinate. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is more challenging than for benzene and often requires harsh conditions. The regioselectivity is governed by the electronic properties of the ring and any existing substituents.

Regioselective Bromination Techniques for Isonicotinates

Achieving regioselective bromination at the C-3 position of an isonicotinate requires overcoming the deactivating effect of both the ring nitrogen and the C-4 ester group. Direct electrophilic bromination of pyridine typically occurs at the 3-position, but yields can be low. mdpi.com

Common brominating agents used for aromatic systems include N-Bromosuccinimide (NBS) and bromine (Br₂), often in the presence of an acid catalyst. mdpi.comresearchgate.net For deactivated systems like pyridines, more specialized methods may be necessary to achieve high regioselectivity and yield.

One advanced strategy involves a temporary ring-opening of the pyridine to a more reactive acyclic intermediate. The Zincke imine intermediate, formed by reacting a pyridine with a Zincke salt and an amine, is an electron-rich azahexatriene. This intermediate can undergo highly regioselective halogenation under mild conditions before being recyclized to the 3-halopyridine. nih.gov This method provides a powerful way to control the position of halogenation.

Reagent/Method Typical Conditions Selectivity Notes
N-Bromosuccinimide (NBS) Acid catalyst (e.g., H₂SO₄), oleum, or silica gelGenerally meta-directing in pyridinesA common and versatile reagent for electrophilic bromination. mdpi.comresearchgate.net
Bromine (Br₂) Lewis or Brønsted acid catalyst, high temperatureMeta-directingRequires harsh conditions for deactivated rings.
Zincke Imine Intermediate Ring opening, halogenation (e.g., with NBS), ring closingHighly regioselective for the 3-positionA multi-step but highly controlled method for functionalizing the C-3 position. nih.gov
Chlorination Methodologies on Halogenated Pyridine Systems

Following the introduction of the bromine atom at the C-3 position, the next step is the regioselective chlorination at the C-5 position. The presence of the electron-withdrawing bromo and ester groups further deactivates the ring, making the second halogenation even more challenging.

Electrophilic chlorination can be performed using reagents like N-Chlorosuccinimide (NCS) or chlorine gas, typically requiring strong acid catalysis. The directing effects of the existing substituents (bromo at C-3 and ester at C-4) will influence the position of the incoming chloro group. Both are meta-directing, which favors substitution at the C-5 position.

Recent methods have focused on developing catalysts that can activate NCS under milder conditions. For example, iron(III) triflimide has been shown to be a powerful Lewis acid for activating NCS for the chlorination of activated arenes, and similar principles can be applied to deactivated heterocyclic systems. researchgate.net Another approach involves using a combination of an azidoiodinane and a copper(II) chloride complex for the site-selective chlorination of C-H bonds under mild conditions. nih.gov

Esterification Reactions for Ethyl Carboxylate Formation

The final functional group to be installed is the ethyl ester. This is typically accomplished either before or after the halogenation steps. If starting from isonicotinic acid or a halogenated derivative thereof, a standard esterification reaction is required.

The most common method is the Fischer esterification , which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). chemicalbook.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product.

Alternatively, the carboxylic acid can be activated first. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive isonicotinoyl chloride. This acid chloride can then be reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ethyl ester under very mild conditions.

Method Reagents Conditions Advantages
Fischer Esterification Isonicotinic Acid, Ethanol, H₂SO₄ (cat.)RefluxSimple, uses inexpensive reagents. chemicalbook.com
Acid Chloride Formation Isonicotinic Acid, SOCl₂ or (COCl)₂, then Ethanol, BaseMild (0 °C to room temp.)High-yielding, proceeds under mild conditions, suitable for sensitive substrates.
Microwave-Assisted Esterification Isonicotinic Acid, Ethanol, Solid Acid CatalystMicrowave irradiationRapid reaction times and often high yields. chemicalbook.com

Convergent and Divergent Synthetic Routes to this compound

A divergent synthesis would begin with a common intermediate, which is then elaborated into a variety of related products. In this context, a plausible divergent route starts with commercially available ethyl isonicotinate. fishersci.ca This common precursor could be subjected to a sequence of halogenation reactions. The order of halogenation would be critical to ensure the correct regiochemistry. For instance, the initial bromination would be directed to the 3-position. The resulting ethyl 3-bromoisonicotinate would then be subjected to chlorination, which, due to the directing effects of the existing substituents, would preferentially occur at the 5-position. This approach is highly valuable for creating libraries of related compounds for structure-activity relationship studies by varying the halogenation reagents or sequence. rsc.org

Multistep Synthetic Sequences from Readily Available Precursors

While a direct, one-pot synthesis of this compound from simple precursors is challenging due to the difficulty in controlling the selective introduction of three different substituents, a plausible multistep synthetic route can be devised based on established pyridine synthesis methodologies and functional group transformations. A hypothetical, yet chemically sound, pathway could commence from a readily available pyridine derivative, such as 2-chloro-4-methyl-5-nitropyridine.

A representative synthetic sequence could involve the following key transformations:

Oxidation of the Methyl Group: The 4-methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. This would yield 2-chloro-5-nitroisonicotinic acid.

Esterification: The resulting carboxylic acid can be converted to the corresponding ethyl ester, Ethyl 2-chloro-5-nitroisonicotinate, through Fischer esterification, reacting it with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

Reduction of the Nitro Group: The nitro group can then be reduced to an amino group (NH₂) using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using a metal in acidic media (e.g., Sn/HCl or Fe/HCl), to give Ethyl 5-amino-2-chloroisonicotinate.

Sandmeyer Reaction for Bromination: The amino group can be converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HBr). Subsequent treatment with a copper(I) bromide (CuBr) catalyst, in a Sandmeyer-type reaction, would introduce the bromine atom at the 5-position, yielding the target molecule, this compound.

An alternative strategy could involve the synthesis of a pyrazole (B372694) derivative as an intermediate, which shares some structural motifs with the target compound. For instance, the synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate has been reported, starting from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate and phosphorus oxybromide researchgate.net. This highlights the use of substituted pyridines as precursors in the synthesis of complex heterocyclic systems.

Palladium-Catalyzed Synthesis of Related Pyridine Derivatives as Precedents

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyridines. While a direct palladium-catalyzed synthesis of this compound might not be the most common approach for this specific substitution pattern, the principles of these reactions are highly relevant for the synthesis of its precursors or for its further functionalization.

For instance, a dihalogenated pyridine, such as 2,5-dichloropyridine, could be a starting point. A selective palladium-catalyzed coupling reaction, such as a Suzuki or Stille coupling, could be employed to introduce a substituent at one of the chloro positions. Subsequent functional group manipulations could then lead to the desired isonicotinate. The synthesis of methyl-3-bromo-4-methyl-5-nitropicolinate, a related substituted pyridine, has been achieved via a palladium-catalyzed carbonylation reaction of 3-bromo-2-iodo-4-methyl-5-nitropyridine in the presence of methanol and carbon monoxide rsc.org.

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Step Description
Oxidative AdditionThe palladium(0) catalyst reacts with the aryl halide (e.g., a dihalogenated pyridine) to form a palladium(II) intermediate.
TransmetalationThe organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex.
Reductive EliminationThe two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.

Recent Advances in Environmentally Benign Synthesis Relevant to Halogenated Isonicotinates

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of halogenated isonicotinates, several strategies can be considered to make the process more environmentally benign.

One approach is the use of greener solvents. Traditional organic solvents can be replaced with water, ionic liquids, or supercritical fluids. For example, a base-promoted selective amination of polyhalogenated pyridines has been developed using water as the solvent, avoiding the use of noble-metal catalysts google.com.

Another key aspect of green chemistry is the development of catalyst systems that are more efficient and can be easily recovered and reused. This can involve the use of heterogeneous catalysts or catalysts immobilized on solid supports.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound

The yield and selectivity of the synthetic steps leading to this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst system, temperature, and pressure is crucial for an efficient process.

Solvent Effects on Reaction Efficacy

The choice of solvent can significantly influence the rate and selectivity of a reaction. In the context of palladium-catalyzed cross-coupling reactions, the solvent can affect the solubility of the reactants and catalyst, the stability of the catalytic species, and the rate of the individual steps in the catalytic cycle.

For instance, in Suzuki-Miyaura couplings, a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous base is often used. The organic solvent solubilizes the organohalide and the catalyst, while the aqueous phase contains the base necessary for the transmetalation step. The polarity of the solvent can also play a critical role. Polar aprotic solvents like DMF or acetonitrile can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction.

Solvent TypeExamplesPotential Effects on Palladium-Catalyzed Reactions
Aprotic PolarDMF, Acetonitrile, DMSOCan stabilize charged intermediates, potentially increasing reaction rates.
Aprotic NonpolarToluene, Dioxane, THFGood for solubilizing organic reactants and catalysts.
ProticWater, AlcoholsOften used in combination with organic solvents in Suzuki couplings to dissolve the inorganic base.

Catalyst Systems and Ligand Design in Coupling Reactions

The catalyst system, comprising a palladium precursor and a ligand, is of paramount importance in controlling the outcome of cross-coupling reactions. The choice of ligand can influence the stability, activity, and selectivity of the palladium catalyst.

For the synthesis of polysubstituted pyridines, phosphine-based ligands are commonly employed. The steric and electronic properties of the phosphine ligand can be tuned to achieve the desired reactivity. For example, bulky electron-rich phosphine ligands can promote the oxidative addition step and stabilize the active palladium(0) species.

In recent years, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. NHCs are strong sigma-donors and often form highly stable and active palladium complexes.

The design of ligands that can control the regioselectivity of reactions on polyhalogenated pyridines is an active area of research. By tailoring the ligand structure, it is possible to direct the catalyst to a specific halogen-substituted position on the pyridine ring.

Temperature and Pressure Influences on Reaction Kinetics

Temperature and pressure are critical parameters that affect the rate of chemical reactions. In the synthesis of this compound, these parameters need to be carefully controlled for each step of the synthetic sequence.

In palladium-catalyzed reactions, the temperature can influence the stability of the catalyst and the rate of the catalytic cycle. Some reactions may require elevated temperatures to overcome the activation energy barrier for the oxidative addition step.

Pressure is particularly relevant in reactions involving gases, such as carbonylation reactions. In the synthesis of related pyridine carboxylates via carbonylation, the pressure of carbon monoxide is a key parameter that can affect the reaction rate and yield rsc.org.

The optimization of these reaction parameters is often an empirical process, requiring systematic screening of different conditions to identify the optimal set of parameters for maximizing the yield and selectivity of the desired product.

Advanced Analytical Characterization Techniques for Confirming Synthetic Products

The confirmation of the successful synthesis of this compound would fundamentally rely on a suite of advanced analytical methods. These techniques are crucial for verifying the molecular structure and assessing the purity of the final product.

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be critical for confirming the structure of this compound.

¹H NMR: This technique would be expected to show distinct signals for the protons on the pyridine ring and the ethyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. For instance, the ethyl group would typically present as a quartet and a triplet. The two aromatic protons on the pyridine ring would appear as distinct singlets or doublets, with their specific chemical shifts influenced by the bromo, chloro, and ester substituents.

¹³C NMR: The carbon spectrum would show a unique signal for each carbon atom in a different chemical environment, including the carbons of the pyridine ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy: An IR spectrum would help identify the functional groups present in the molecule. Key absorption bands would be expected for the C=O (ester carbonyl) stretching, C-O (ester) stretching, C=N and C=C stretching of the aromatic pyridine ring, and C-H stretching of the ethyl group.

Mass Spectrometry (MS): This technique would determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound. Furthermore, the isotopic pattern of the molecular ion peak would be characteristic, showing the presence of both bromine and chlorine atoms, which have distinctive natural isotopic abundances. Fragmentation patterns observed in the mass spectrum would provide additional evidence for the compound's structure.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive structural information. This powerful technique could determine the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous confirmation of the molecular structure. It would yield exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice. However, no published crystal structure data for this specific compound could be located.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of the synthesized product and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC would likely be used to monitor the progress of the synthesis reaction and to determine the appropriate solvent system for column chromatography.

Column Chromatography: This method would be a primary means of purifying the crude product, separating this compound from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): HPLC or GC would be employed to determine the purity of the final isolated product with high accuracy. By developing a suitable method, the presence of any trace impurities could be detected and quantified, establishing a purity profile for the synthesized compound.

While the principles of these analytical techniques are well-established, the absence of specific experimental data, such as NMR chemical shifts, IR absorption frequencies, mass spectral fragments, or crystallographic data for this compound in the public domain, precludes a more detailed and data-rich discussion.

Reactivity and Chemical Transformations of Ethyl 3 Bromo 5 Chloroisonicotinate

Metal-Catalyzed Cross-Coupling Reactions Involving the Halogen Atoms

The primary reactivity of Ethyl 3-bromo-5-chloroisonicotinate is centered around the palladium-catalyzed cross-coupling reactions at its halogenated sites. Generally, in such reactions involving different halogens, the bond strength dictates the order of reactivity, which follows the trend C-I > C-Br > C-Cl. Consequently, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 5-position, enabling selective functionalization.

Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Heteroaryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. For this compound, this reaction allows for the selective introduction of aryl or heteroaryl groups at the 3-position. By carefully selecting the palladium catalyst, ligand, and base, the more labile C-Br bond undergoes oxidative addition to the palladium(0) catalyst, leaving the C-Cl bond intact for potential subsequent transformations. rsc.org

This regioselectivity is crucial for the stepwise synthesis of complex polysubstituted pyridines. For instance, reaction with an arylboronic acid under standard Suzuki conditions—such as using a palladium catalyst like Pd(PPh₃)₄ and a base like sodium carbonate—would be expected to yield Ethyl 3-aryl-5-chloroisonicotinate.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

Reactant 1 Reactant 2 Catalyst / Ligand Base Solvent Product
This compound Arylboronic Acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Water Ethyl 3-aryl-5-chloroisonicotinate
This compound Heteroarylboronic Acid PdCl₂(dppf) K₃PO₄ Dioxane Ethyl 3-heteroaryl-5-chloroisonicotinate

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a reaction of significant value in the synthesis of pharmaceuticals and functional materials. soton.ac.ukorganic-chemistry.org Applying this to this compound, the C-Br bond at the 3-position can be selectively coupled with various terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.org The resulting product, an Ethyl 3-alkynyl-5-chloroisonicotinate, retains the chlorine atom for further functionalization.

Table 2: Typical Conditions for Selective Sonogashira Coupling

Reactant 1 Reactant 2 Catalyst / Co-catalyst Base Solvent Product
This compound Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuI Triethylamine THF/DMF Ethyl 3-alkynyl-5-chloroisonicotinate

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction can be applied to this compound to selectively introduce a wide range of primary or secondary amines at the 3-position. The reaction's selectivity for the C-Br bond is again paramount. The choice of a suitable palladium precatalyst and a sterically hindered phosphine ligand is critical for achieving high yields and preventing side reactions. chemspider.com This transformation provides access to 3-amino-5-chloropyridine derivatives, which are important scaffolds in medicinal chemistry.

Table 3: General Conditions for Selective Buchwald-Hartwig Amination

Reactant 1 Amine Catalyst / Ligand Base Solvent Product
This compound R¹R²NH Pd₂(dba)₃ / BINAP NaOt-Bu Toluene Ethyl 3-(R¹R²-amino)-5-chloroisonicotinate

Heck Reaction for Olefin Functionalization

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. While less commonly reported for this specific substrate compared to other couplings, the principles of reactivity remain. The C-Br bond of this compound would be the expected site of reaction with an olefin, such as styrene or an acrylate, in the presence of a palladium catalyst and a base. This would lead to the formation of Ethyl 3-alkenyl-5-chloroisonicotinate derivatives.

Palladium-Catalyzed Domino Reactions for Complex Heterocycle Assembly

The selective reactivity of the two halogen sites on this compound makes it an excellent candidate for palladium-catalyzed domino or cascade reactions. A domino sequence could involve an initial cross-coupling at the more reactive C-Br bond, followed by an intramolecular reaction involving a functional group introduced by the coupling partner, which then reacts with the C-Cl site. Such strategies allow for the rapid assembly of complex, fused heterocyclic systems from a relatively simple starting material.

Nucleophilic Substitution Reactions at Pyridine (B92270) Halogen Sites

While metal-catalyzed reactions are dominant, the halogen atoms on the pyridine ring are also susceptible to nucleophilic aromatic substitution (SNAr). However, the pyridine ring is electron-deficient, which facilitates SNAr, particularly at positions 2-, 4-, and 6-. For 3,5-dihalopyridines like the target compound, SNAr reactions are generally less facile than for 2- or 4-halopyridines and often require harsh conditions or highly activated nucleophiles. The bromine at the 3-position would typically be a better leaving group than chlorine, but the regioselectivity of SNAr on this substrate would be highly dependent on the specific nucleophile and reaction conditions employed.

Transformations of the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the 4-position of the isonicotinate (B8489971) ring is a versatile functional handle that can undergo a variety of transformations.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 3-bromo-5-chloroisonicotinic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally irreversible.

Reaction: this compound + NaOH/H₂O → 3-Bromo-5-chloroisonicotinic acid

This transformation is a fundamental step in the synthesis of various derivatives where the carboxylic acid functionality is required for further reactions, such as amide bond formation.

Transesterification allows for the conversion of the ethyl ester to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and driving the reaction to completion often requires using a large excess of the new alcohol or removing the ethanol that is formed.

Reaction: this compound + R-OH (excess) ⇌ Mthis compound + EtOH

The ethyl carboxylate group can be reduced to either an aldehyde or a primary alcohol depending on the reducing agent and reaction conditions.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde can be achieved using sterically hindered hydride reagents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.

Reduction to Alcohol: Stronger reducing agents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (LiBH₄) will reduce the ester to the corresponding primary alcohol, (3-bromo-5-chloropyridin-4-yl)methanol.

Summary of Reduction Reactions:

Reducing AgentProduct
DIBAL-H (1 equiv., low temp.)3-Bromo-5-chloroisonicotinaldehyde
LiAlH₄ or LiBH₄(3-Bromo-5-chloropyridin-4-yl)methanol

Electrophilic and Radical Reactions on the Isonicotinate Ring

The electron-deficient nature of the pyridine ring in this compound, due to the presence of the nitrogen atom and two halogen substituents, makes electrophilic aromatic substitution reactions challenging. The ring is significantly deactivated towards attack by electrophiles. If forced to react under harsh conditions, the substitution would likely occur at the C-2 or C-6 positions, which are the least deactivated positions. However, such reactions are generally not synthetically useful for this compound. Nitration of 3,5-dihalopyridines, for instance, typically requires forcing conditions and may lead to a mixture of products or no reaction at all. researchgate.net

Radical reactions on the isonicotinate ring are less common but can be a potential pathway for functionalization. Radical substitution reactions on pyridine rings are known, and the regioselectivity is often governed by the stability of the resulting radical intermediate. The development of modern radical C-H functionalization methods could potentially offer new avenues for the derivatization of this compound, although specific examples for this compound are not widely reported.

Directed Ortho Metalation Strategies

There is no specific information available in the public domain literature detailing the application of directed ortho metalation (DoM) strategies to this compound. In principle, the ester group could act as a directed metalation group (DMG), and the nitrogen atom within the pyridine ring can also influence the regioselectivity of metalation. However, the presence of both bromo and chloro substituents complicates predicting the outcome, as halogen-metal exchange is a common competing reaction pathway when using organolithium or other strong bases. Without experimental data, it is not possible to provide specific reagents, conditions, or the resulting products for this transformation.

Photoredox and Electrochemical Transformations

No specific studies on the photoredox or electrochemical transformations of this compound have been identified in the available literature. The halogens on the pyridine ring suggest potential for reductive dehalogenation or cross-coupling reactions under photoredox or electrochemical conditions. The electron-withdrawing nature of the ester and the pyridine ring itself would also influence its redox potentials. However, without dedicated research on this compound, any discussion of specific reaction pathways, catalysts, or products would be conjectural.

Rearrangement Reactions and Cycloaddition Chemistry

Information regarding the participation of this compound in rearrangement reactions or cycloaddition chemistry is not present in the surveyed scientific literature. The potential for this compound to undergo such transformations would depend on the specific reaction conditions and the nature of the reacting partners. For instance, the pyridine ring could potentially act as a diene or dienophile in cycloaddition reactions under specific circumstances, but no documented examples for this particular substrate have been found.

Ethyl 3 Bromo 5 Chloroisonicotinate As a Versatile Synthetic Building Block

Development of Novel Heterocyclic Scaffolds Utilizing Ethyl 3-bromo-5-chloroisonicotinate

The strategic arrangement of reactive handles on the this compound scaffold makes it an ideal starting material for the synthesis of complex heterocyclic structures. The differential reactivity of the bromo and chloro substituents, coupled with the potential for modification of the ester group, allows for a stepwise and controlled approach to building intricate molecular frameworks.

Pyrido-Fused Heterocycles through Intramolecular Cyclization

The presence of both bromo and chloro substituents on the pyridine (B92270) ring of this compound opens up avenues for the synthesis of pyrido-fused heterocycles through intramolecular cyclization reactions. While direct examples utilizing this specific starting material are not extensively documented in publicly available literature, the principles of transition-metal-catalyzed cyclizations provide a clear blueprint for its potential applications.

Palladium-catalyzed reactions, such as the Heck and aza-Wacker cyclizations, are powerful tools for the formation of new rings. divyarasayan.orgnih.govrsc.org In a hypothetical scenario, the bromo or chloro group can serve as a leaving group in a palladium-catalyzed intramolecular coupling with a suitably positioned unsaturated moiety, introduced via modification of the ester group or by substitution at another position on the pyridine ring. For instance, conversion of the ethyl ester to an allyl or propargyl ester would create a substrate ripe for an intramolecular Heck-type cyclization, leading to the formation of a fused lactone. The choice of catalyst and reaction conditions would be crucial in controlling the regioselectivity of such cyclizations. divyarasayan.org

Multicyclic Systems for Diversified Chemical Libraries

The concept of diversity-oriented synthesis (DOS) aims to generate a wide array of structurally diverse molecules from a common starting material, which is crucial for the discovery of new biologically active compounds. frontiersin.orgmdpi.comnih.gov this compound is an excellent candidate for DOS strategies due to its multiple, orthogonally reactive sites.

The bromo and chloro substituents can be selectively functionalized using a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at the 3- and 5-positions of the pyridine ring. Furthermore, the ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines or alcohols to generate a library of amides or esters. This multi-directional approach to diversification can rapidly generate a large and structurally varied library of compounds from a single, readily available starting material.

Role in the Chemical Synthesis of Biologically Active Molecular Probes

The halogenated pyridine core of this compound is a common motif in many biologically active compounds. This makes it a valuable precursor for the synthesis of molecular probes designed to interact with specific biological targets.

Design and Synthesis of Ligands for Specific Biomolecular Targets

The substituted pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in ligands for a variety of biomolecular targets, including G-protein coupled receptors (GPCRs) and kinases. nih.govnih.govmdpi.commdpi.com The bromo and chloro substituents on this compound can act as synthetic handles to introduce pharmacophoric features necessary for binding to these targets.

For example, in the context of kinase inhibitor design, the pyridine core can act as a hinge-binding motif, while the substituents at the 3- and 5-positions can be elaborated to interact with other regions of the ATP-binding pocket. Similarly, for GPCRs, these positions can be modified to introduce functionalities that interact with specific residues within the transmembrane domains of the receptor. The ability to perform selective cross-coupling reactions at the bromine and chlorine positions allows for the rational design and synthesis of focused libraries of compounds to probe these interactions.

Precursor to Insecticides and Agrochemical Candidates (Focus on synthetic routes and intermediates, not biological effects)

A closely related analogue, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, serves as a critical intermediate in the synthesis of the diamide (B1670390) class of insecticides, which includes commercially significant products like chlorantraniliprole (B1668704) and cyantraniliprole. The synthesis of this key intermediate highlights the utility of halogenated pyridine derivatives in the agrochemical industry.

The synthetic route to these insecticides involves the reaction of a substituted hydrazine (B178648) with a pyrazole (B372694) precursor, often derived from a halogenated pyridine. The bromo and chloro substituents are essential for the subsequent coupling reactions that build the final, complex insecticidal molecule. While not the direct precursor, the structural similarity of this compound suggests its potential as a starting material for the development of new agrochemical candidates with potentially novel modes of action.

Incorporation into Scaffolds for Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov The di-halogenated nature of this compound makes it an excellent scaffold for systematic SAR exploration.

By systematically modifying the substituents at the 3- and 5-positions, chemists can probe the steric and electronic requirements for optimal biological activity. For instance, a series of analogues can be synthesized where the bromo and chloro atoms are replaced with a variety of other functional groups, such as alkyl, aryl, amino, and alkoxy groups. The biological activity of these analogues can then be evaluated to build a comprehensive SAR model. This information is invaluable for the rational design of more potent and selective drug candidates.

Preparation of Functional Materials and Advanced Chemical Entities

The strategic placement of bromo, chloro, and ester functional groups on the pyridine ring of this compound positions it as a highly versatile building block for the synthesis of a wide array of functional materials and advanced chemical entities. The distinct reactivity of these groups allows for selective, stepwise modifications, opening pathways to complex molecular architectures. While specific research detailing the use of this compound in the fabrication of functional materials is not extensively documented in publicly available literature, its potential can be inferred from the well-established chemistry of substituted pyridines in materials science.

The bromo and chloro substituents serve as reactive handles for various cross-coupling reactions, which are fundamental to the construction of conjugated polymers and extended aromatic systems. These materials are of significant interest for their potential applications in electronics, optoelectronics, and sensor technology. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon bonds at the 3- and 5-positions of the pyridine ring. This enables the incorporation of the isonicotinate (B8489971) core into larger polymeric structures or the attachment of specific functional moieties to tailor the material's properties.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid. This transformation unlocks another dimension of synthetic utility, as the carboxylic acid can serve as a coordination site for metal ions, paving the way for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, catalysis, and sensing. The pyridine nitrogen atom can also act as a ligand for metal centers, further enhancing the potential for creating diverse and functional coordination polymers.

The development of advanced chemical entities for medicinal chemistry and agrochemicals can also be envisaged. The substituted pyridine core is a common motif in many biologically active compounds. The strategic functionalization of this compound through nucleophilic aromatic substitution or cross-coupling reactions could lead to the synthesis of novel derivatives with potential therapeutic or pesticidal properties.

To illustrate the synthetic potential of this compound, the following table outlines hypothetical reaction pathways for the generation of advanced chemical entities. These examples are based on established synthetic methodologies for similarly substituted pyridine compounds.

Table 1: Hypothetical Synthetic Transformations of this compound

Starting MaterialReagents and ConditionsPotential ProductApplication Area
This compoundArylboronic acid, Pd catalyst, baseEthyl 3-aryl-5-chloroisonicotinateOrganic Electronics
This compoundAlkyne, Pd/Cu catalyst, baseEthyl 3-alkynyl-5-chloroisonicotinateFunctional Polymers
This compoundNaOH, H₂O; then HCl3-Bromo-5-chloroisonicotinic acidMOF Synthesis
This compoundAmine, high temperature/pressureEthyl 3-amino-5-chloroisonicotinatePharmaceutical Scaffolds

The versatility of this compound as a synthetic building block is evident from the multitude of chemical transformations that can be performed on its functional groups. While dedicated research on its application in materials science is emerging, the foundational chemistry of its core structure strongly suggests its significant potential for the creation of novel functional materials and advanced chemical entities.

Structure Reactivity Relationships and Molecular Insights of Ethyl 3 Bromo 5 Chloroisonicotinate

Electronic and Steric Effects of Bromine and Chlorine on Pyridine (B92270) Reactivity

The reactivity of the pyridine ring in Ethyl 3-bromo-5-chloroisonicotinate is significantly modulated by the presence of the bromine and chlorine substituents at the 3- and 5-positions, respectively. Pyridine itself is an electron-deficient aromatic system due to the electronegative nitrogen atom, which lowers the electron density on the ring carbons. imperial.ac.uk The addition of halogen atoms further influences this electronic landscape.

Electronic Effects: Both bromine and chlorine are highly electronegative atoms and therefore exert a strong electron-withdrawing inductive effect (-I). This effect further reduces the electron density of the pyridine ring, making it even less susceptible to electrophilic aromatic substitution (SEAr) compared to unsubstituted pyridine. imperial.ac.uk Such reactions typically require harsh conditions, and substitution, if it occurs, is directed to the 3- or 5-position. scribd.com

Steric Effects: The bromine atom at position 3 and the chlorine atom at position 5 introduce considerable steric bulk around the pyridine ring. This steric hindrance can impede the approach of reagents, influencing the regioselectivity of reactions. For instance, any potential attack at the adjacent carbon positions (2, 4, and 6) would be sterically influenced by these bulky halogen substituents. The presence of two halogen atoms can also lead to the formation of specific halogen-halogen or halogen-heteroatom interactions, which can direct the assembly of molecules in the solid state. mdpi.comnih.gov

Influence of the Ester Group on Overall Molecular Properties and Interactions

The ethyl ester group (-COOEt) at the 4-position (isonicotinate position) plays a crucial role in defining the molecule's properties.

Electronic Influence: The ester group is a strong electron-withdrawing group through both resonance and inductive effects. It pulls electron density from the already electron-deficient pyridine ring. This has several consequences:

Reactivity: It further deactivates the ring towards electrophilic attack. Simultaneously, it enhances the ring's susceptibility to nucleophilic attack, stabilizing the negative charge developed in the intermediate (Meisenheimer complex) during an SNAr reaction.

Basicity: The electron-withdrawing nature of the ester group significantly reduces the basicity of the pyridine nitrogen atom. The lone pair on the nitrogen is less available for protonation or for acting as a Lewis base. imperial.ac.uk

Role in Intermolecular Interactions: The ester group is a key player in forming non-covalent interactions. The carbonyl oxygen is a potent hydrogen bond acceptor, capable of forming C-H···O interactions with neighboring molecules. researchgate.netrsc.org These interactions are often significant in directing the crystal packing of organic molecules. Esters of pyridine carboxylic acids are also valued as intermediates in the synthesis of amides and hydrazides, highlighting the functional importance of this group. google.com

Conformational Preferences and Rotational Barriers

The flexibility of this compound arises primarily from the rotation around two key single bonds: the C4-C(arbonyl) bond and the C(carbonyl)-O(ethyl) bond.

Rotational Barriers: The rotation around the bond connecting a substituent to an aromatic ring is influenced by electronic and steric factors. For aromatic compounds with electron-withdrawing substituents like an ester group, the rotational barrier is generally increased due to more significant interaction between the molecular orbitals of the ring and the substituent. researchgate.net The presence of adjacent bulky halogen atoms (Br and Cl) would also contribute to the rotational barrier around the C4-C(carbonyl) bond. Esters generally exhibit higher rotational barriers compared to aldehydes and ketones. For instance, the rotational barrier in methyl formate (B1220265) is around 12-13 kcal/mol. msu.edu

Conformational Preferences: For esters, there is a strong preference for the s-Z (or s-trans) conformation, where the alkyl group of the ester is positioned away from the carbonyl oxygen. This conformation is generally more stable than the s-E (or s-cis) form by several kcal/mol. msu.edu The planarity between the ester group and the pyridine ring is favored to maximize π-conjugation. However, steric clashes with the adjacent bromine and chlorine atoms might cause a slight torsion from perfect planarity. The ethyl group itself has multiple conformations, with the staggered arrangement being more stable than the eclipsed form. libretexts.orgyoutube.combyjus.com

Table 1: Representative Rotational Energy Barriers and Conformational Preferences for Related Compounds.
Compound TypeBondRotational Barrier (kcal/mol)More Stable ConformerReference
Methyl FormateCH₃O–CHO12-13s-Z (by 4.75 kcal/mol) msu.edu
Methyl Acetate (B1210297)CH₃O–C(O)CH₃Not specifieds-Z (by ~8 kcal/mol) msu.edu
Substituted BenzaldehydesPhenyl-CHOVaries with substituentPlanar favored benthamdirect.com
EthaneC-C~3Staggered msu.edu

Intermolecular Interactions and Crystal Packing Architectures (derived from crystallographic data)

Halogen Bonding: Halogen bonds are highly directional interactions where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor." In this molecule, several types of halogen bonds are possible:

Br···N / Cl···N: The bromine and chlorine atoms can interact with the nitrogen atom of a neighboring pyridine ring. ju.edu.jo

Br···O / Cl···O: Interactions between the halogens and the carbonyl oxygen of the ester group are also highly probable. mdpi.com

Halogen-Halogen Interactions: Type I (symmetrical) or Type II (bent) interactions between Br···Br, Cl···Cl, or Br···Cl atoms of adjacent molecules can form, helping to build the supramolecular structure. mdpi.comnih.gov

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C-H···O and C-H···N hydrogen bonds are expected to be prevalent. The aromatic C-H groups and the ethyl group's C-H bonds can act as donors to the pyridine nitrogen and the ester's carbonyl oxygen acceptors on neighboring molecules. nih.gov

π-π Stacking: The electron-deficient nature of the 3-bromo-5-chloropyridine (B1268422) ring, further polarized by the ester group, makes it suitable for π-π stacking interactions. These interactions would likely involve an offset or "slipped" arrangement to minimize electrostatic repulsion between the electron-poor ring systems.

These varied intermolecular forces would likely compete and cooperate to form complex three-dimensional networks, such as chains, ribbons, or layered structures, in the solid state. mdpi.com

Computational and Theoretical Chemistry Studies on Ethyl 3 Bromo 5 Chloroisonicotinate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.net Such calculations yield fundamental information about the molecule's electronic configuration and energy landscape.

The electronic structure of a molecule is primarily described by its molecular orbitals. Of these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the Frontier Molecular Orbitals (FMOs). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

For a structurally similar compound, ethyl 5-amino-2-bromoisonicotinate, DFT calculations have determined the HOMO energy to be -6.2700 eV and the LUMO energy to be -2.1769 eV, resulting in an energy gap of 4.0931 eV. nih.govresearchgate.net For Ethyl 3-bromo-5-chloroisonicotinate, the presence of two strongly electronegative halogen atoms (bromine and chlorine) and the electron-withdrawing nature of the pyridine (B92270) nitrogen and the ethyl ester group are expected to significantly lower the energies of both the HOMO and LUMO. The HOMO would likely be distributed across the pyridine ring, particularly on the carbon atoms and the bromine atom, while the LUMO is expected to be localized over the electron-deficient pyridine ring, specifically on the carbon atoms bonded to the halogens, making them susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound Note: These values are estimated based on theoretical principles and data from analogous compounds.

ParameterEnergy (eV)Description
EHOMO~ -6.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO~ -2.4Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)~ 4.1ELUMO - EHOMO; indicates chemical reactivity and kinetic stability.

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's chemical behavior. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I - A) / 2. A smaller value indicates higher reactivity.

Electrophilicity Index (ω): A measure of the ability to act as an electrophile, calculated as χ² / (2η).

The pyridine ring in this compound is inherently electron-deficient. This deficiency is significantly enhanced by the inductive and mesomeric effects of the bromo, chloro, and ester substituents, leading to a high electrophilicity index.

Local reactivity is often visualized using the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue). For this compound, strong positive potentials are expected on the carbon atoms attached to the bromine (C-3) and chlorine (C-5), marking them as the primary sites for nucleophilic attack . A negative potential would be concentrated around the pyridine nitrogen and the oxygen atoms of the ester group, indicating sites for electrophilic attack .

Table 2: Predicted Global Reactivity Descriptors Note: Calculated based on the hypothetical FMO energies from Table 1.

DescriptorFormulaPredicted ValueImplication
Ionization Potential (I)-EHOMO6.5 eVModerate ability to be oxidized.
Electron Affinity (A)-ELUMO2.4 eVGood ability to be reduced.
Electronegativity (χ)(I+A)/24.45 eVHigh tendency to attract electrons.
Chemical Hardness (η)(I-A)/22.05 eVHigh reactivity (soft molecule).
Electrophilicity Index (ω)χ²/ (2η)4.84 eVStrong electrophilic character.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, the pyridine core is largely rigid. However, the ethyl ester group possesses conformational flexibility due to rotation around the C(ring)-C(ester) and C-O single bonds.

MD simulations would allow for the exploration of this conformational space to identify the most stable, low-energy conformers. The simulation would track the torsional angles of the ester group relative to the plane of the pyridine ring. Such studies can reveal the dominant conformation in different environments (e.g., in a vacuum or in a specific solvent) and calculate the energy barriers for rotation between different conformers. This information is crucial for understanding how the molecule's shape influences its packing in a crystal lattice and its interaction with other molecules, such as enzyme active sites or reactants in solution.

Mechanistic Investigations of Key Reactions

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states.

The bromine and chlorine atoms on the pyridine ring serve as excellent handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions), which are fundamental for creating new carbon-carbon or carbon-heteroatom bonds. DFT calculations can map the entire catalytic cycle for such a reaction.

A key aspect of this analysis is the study of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive. Transition state calculations would confirm this by showing a much lower activation energy for the oxidative addition to the C-Br bond at position 3 compared to the C-Cl bond at position 5. This analysis provides a quantitative prediction of the reaction's regioselectivity, explaining why cross-coupling reactions would occur preferentially at the bromine-substituted position.

Table 3: Hypothetical Relative Energies for a Suzuki Coupling Catalytic Cycle Note: Energies are illustrative for a reaction at the C-Br bond.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants + Pd(0)Starting materials0.0
TS1Transition state for oxidative addition+15.2
Oxidative Addition AdductPd(II) intermediate-5.7
TS2Transition state for transmetalation+12.5
Transmetalation AdductPd(II) intermediate with new group-10.3
TS3Transition state for reductive elimination+18.1
Products + Pd(0)Final coupled product-25.0

The electron-deficient nature of the 3,5-dihalo-isonicotinate ring makes it a prime substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

DFT calculations can model the energy profile of this reaction. A nucleophile (e.g., an alkoxide, amine) would attack either the carbon at position 3 (displacing bromide) or position 5 (displacing chloride). The calculations would involve:

Locating the transition state for the initial nucleophilic attack.

Characterizing the stability of the intermediate Meisenheimer complex.

Locating the transition state for the subsequent elimination of the halide ion.

The energy profile would reveal the activation energies for both steps. Generally, the first step (formation of the intermediate) is the rate-determining step. The relative stability of the leaving groups (Br⁻ vs. Cl⁻) influences the second step. While bromide is a better leaving group than chloride in many contexts, the reactivity in SNAr is often dominated by the stability of the transition state leading to the Meisenheimer complex. Computational analysis would provide a definitive prediction of the reaction's regioselectivity and kinetics.

Future Research Directions and Potential Innovations in Ethyl 3 Bromo 5 Chloroisonicotinate Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of functionalized pyridines, including Ethyl 3-bromo-5-chloroisonicotinate, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to minimize environmental impact.

Biocatalysis: One of the most promising green approaches is the use of biocatalysis. Whole-cell biocatalysts, such as recombinant microbial cells, offer a pathway to synthesize complex molecules like pyridine (B92270) derivatives in a one-pot process, often starting from simple precursors. For instance, microorganisms like Burkholderia sp. MAK1 have demonstrated the ability to perform regioselective N-oxidation on various pyridine compounds, a process that is more precise and environmentally benign than traditional chemical oxidation. acs.org Future research could focus on engineering enzymes or identifying microbial strains capable of direct halogenation or esterification of pyridine rings, providing a sustainable route to this compound.

Photocatalysis: Metal-free photocatalytic methods are also gaining traction for the synthesis of substituted pyridines. organic-chemistry.org These reactions can be carried out under mild conditions, using visible light as an energy source, and can reduce the reliance on transition metal catalysts. organic-chemistry.org Research into photocatalytic C-H functionalization or halogenation of the pyridine ring could lead to more direct and atom-economical synthetic routes.

Alternative Solvents and Reaction Conditions: The move away from hazardous organic solvents is a cornerstone of green chemistry. The exploration of reactions in greener solvents like water or ionic liquids, or even under solvent-free conditions, is a key area of future research for the synthesis of pyridine derivatives. nih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step, also represent a sustainable strategy by reducing the number of synthetic steps and purification processes. nih.gov

MethodologyTraditional ApproachGreen/Sustainable AlternativePotential Advantages
Oxidation Harsh chemical oxidants (e.g., peroxy acids)Biocatalytic N-oxidation using whole cellsHigh regioselectivity, mild conditions, reduced by-products. acs.org
Synthesis Multi-step synthesis with hazardous reagentsOne-pot multicomponent reactions nih.govIncreased efficiency, reduced waste, atom economy.
Catalysis Heavy metal catalystsMetal-free photocatalysis organic-chemistry.orgMilder reaction conditions, reduced metal contamination.
Solvents Volatile organic compoundsWater, ionic liquids, solvent-free conditions nih.govReduced environmental impact and health hazards.

Exploration of Novel Catalytic Systems for Enhanced Transformations

The two distinct halogen atoms on the pyridine ring of this compound make it an ideal substrate for catalytic cross-coupling reactions. Future research will likely focus on developing more efficient and selective catalytic systems to exploit this reactivity.

Advanced Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. mdpi.com Future work could involve the development of novel palladium catalysts with specialized ligands that can differentiate between the bromine and chlorine substituents, allowing for sequential and site-selective functionalization. For instance, catalysts could be designed to selectively activate the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent transformation. Research into palladium-catalyzed C-H activation could also provide direct routes to functionalize the pyridine ring without the need for pre-installed leaving groups. researchgate.net

Photoredox Catalysis: Modern photoredox catalysis offers new avenues for the functionalization of pyridine N-oxides and other derivatives. mdpi.com This approach can generate reactive radical intermediates under mild conditions, enabling transformations that are challenging with traditional methods. mdpi.com For this compound, photoredox catalysis could be used to introduce alkyl or aryl groups at specific positions on the pyridine ring.

Dual Catalysis: The combination of different catalytic modes, such as photoredox and transition metal catalysis, can lead to novel reactivity. This dual catalytic approach could be employed to achieve complex transformations of this compound in a single step, for example, by generating a radical that then participates in a cross-coupling reaction.

Application in Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability.

Continuous Flow Synthesis: The synthesis of pyridine derivatives can be significantly improved using continuous flow microreactors. nih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov For a compound like this compound, a multi-step synthesis could be telescoped into a continuous flow process, eliminating the need for isolation of intermediates. google.com This approach is particularly beneficial for reactions involving hazardous reagents or unstable intermediates.

Automated Synthesis Platforms: The development of robotic systems for automated chemical synthesis can accelerate the discovery of new reactions and the optimization of existing ones. bohrium.comacs.org An autonomous synthesis robot, driven by artificial intelligence, could be used to explore a wide range of reaction conditions for the functionalization of this compound, rapidly identifying optimal protocols for desired transformations. This high-throughput experimentation can significantly speed up the development of new derivatives with interesting properties.

TechnologyBatch ChemistryFlow/Automated ChemistryKey Benefits
Process Control Limited control over mixing and temperature gradientsPrecise control over reaction parameters nih.govImproved yield, purity, and safety.
Scalability Often challenging and requires re-optimizationEasier to scale up by running the system for longer More efficient production.
Multi-step Synthesis Requires isolation and purification of intermediatesCan be integrated into a single continuous process google.comReduced time and resource consumption.
Discovery & Optimization Manual, time-consuming processHigh-throughput screening and AI-driven optimizationAccelerated discovery of new reactions and optimal conditions.

Discovery of Underexplored Reactivity Pathways

The unique electronic and steric properties of this compound suggest that it may participate in novel and underexplored chemical reactions.

Halogen Dance Reactions: The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. For dihalogenated pyridines, this reaction can lead to interesting constitutional isomers that may be difficult to access through other means. Investigating the halogen dance reaction on this compound could reveal new pathways to novel substituted pyridines. The reaction could potentially be controlled to favor the migration of either the bromine or chlorine atom, depending on the reaction conditions.

Pyridyne Intermediates: The generation of pyridyne intermediates from dihalogenated pyridines offers a powerful method for the synthesis of highly substituted pyridine derivatives. By treating this compound with a strong base, a 3,4-pyridyne intermediate could potentially be formed, which could then be trapped with various nucleophiles or cycloaddition partners to generate a diverse range of functionalized products.

Reductive Functionalization: Electron-deficient pyridines can undergo partial reduction to form functionalized dihydropyridines. Exploring the reductive chemistry of this compound could lead to the synthesis of novel, non-aromatic heterocyclic structures with potential biological activity.

Integration into Supramolecular Chemistry and Materials Science

The pyridine moiety is a key building block in supramolecular chemistry and materials science due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and halogen bonding.

Halogen Bonding in Supramolecular Assembly: The bromine and chlorine atoms on this compound can act as halogen bond donors, interacting with electron-rich atoms to direct the self-assembly of molecules into well-defined supramolecular architectures. acs.org Research in this area could focus on co-crystallizing this compound with various halogen bond acceptors to create novel crystalline materials with interesting optical or electronic properties. acs.org

Functional Materials: Derivatives of this compound could be used as building blocks for the synthesis of functional organic materials. For example, by incorporating this unit into larger conjugated systems, it may be possible to create materials with tunable fluorescence or electronic properties. google.com The pyridine nitrogen also provides a site for coordination to metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers with applications in catalysis, gas storage, or sensing.

Self-Assembled Nanostructures: Amphiphilic molecules containing a pyridine headgroup have been shown to self-assemble in solution to form nanostructures such as nanotubes and nanofibers. By functionalizing this compound to create amphiphilic derivatives, it may be possible to generate novel self-assembled materials with controlled morphologies and functionalities.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Ethyl 3-bromo-5-chloroisonicotinate?

Answer:
The synthesis typically involves sequential halogenation and esterification steps. Starting from isonicotinic acid derivatives, bromination at the 3-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Subsequent chlorination at the 5-position may employ reagents such as Cl₂/FeCl₃ or SO₂Cl₂. Esterification of the carboxylic acid group is performed using ethanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Key challenges include controlling regioselectivity and minimizing side reactions during halogenation. Purity is confirmed via TLC and HPLC, with intermediates characterized by 1H^1H-/13C^{13}C-NMR .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1H^1H-NMR identifies protons adjacent to halogens (deshielding effects), while 13C^{13}C-NMR confirms carbonyl (C=O) and aromatic carbons. Coupling constants in COSY/HSQC help assign substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]⁺) and isotopic patterns (Br/Cl).
  • IR Spectroscopy : Stretching frequencies for ester C=O (~1740 cm⁻¹) and aromatic C-Br/C-Cl bonds (500–800 cm⁻¹) are critical.
    For advanced validation, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths/angles and confirms regiochemistry .

Advanced: How can computational modeling predict regioselectivity in halogenation reactions for similar heterocyclic systems?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates to compare activation energies for bromination/chlorination pathways. Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis evaluates steric/electronic effects. For example, electron-withdrawing groups (e.g., ester) may direct halogens to meta/para positions. Experimental validation via kinetic studies (e.g., monitoring reaction progress with 19F^{19}F-NMR) complements theoretical predictions .

Advanced: How should researchers address contradictory spectral data during structural elucidation?

Answer:

  • Cross-Validation : Compare multiple techniques (e.g., SC-XRD vs. NOESY for stereochemistry).
  • Statistical Analysis : Apply multivariate methods (e.g., PCA) to identify outliers in datasets.
  • Dynamic Effects : Consider temperature-dependent NMR to detect conformational equilibria or solvent-induced shifts.
  • Crystallographic Refinement : Use SHELXL’s twin refinement tools (e.g., TWIN/BASF) to resolve ambiguities in twinned crystals or disordered structures .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography : Silica gel with gradient elution (hexane/EtOAc) separates halogenated isomers.
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Distillation : For volatile byproducts, fractional distillation under reduced pressure minimizes decomposition.
    Monitor purity via GC-MS or HPLC (C18 columns, acetonitrile/water mobile phase) .

Advanced: What experimental design principles optimize yield in multi-step syntheses involving halogenated isonicotinates?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and catalyst loading.
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation.
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with ethyl lactate, which offers comparable polarity and lower environmental impact .
  • Scale-Up Considerations : Maintain heat/mass transfer efficiency using microreactors or flow chemistry setups.

Advanced: How can researchers resolve challenges in crystallizing halogenated heterocycles for SC-XRD analysis?

Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (CHCl₃/MeOH).
  • Additive Engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures.
  • Temperature Gradients : Slow cooling (0.1°C/min) promotes nucleation.
  • SHELXL Refinement : Apply restraints for disordered halogen atoms and anisotropic displacement parameters (ADPs) to improve model accuracy .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Waste Management : Neutralize halogenated waste with NaHCO₃ before disposal.
  • Ventilation : Monitor airborne concentrations (OSHA PEL: <1 ppm for brominated compounds).
    Refer to SDS for mutagenicity data (similar to bromochloromethane in ) .

Advanced: How can isotopic labeling studies (e.g., 13C^{13}C13C, 15N^{15}N15N) enhance mechanistic understanding of halogenation reactions?

Answer:

  • Kinetic Isotope Effects (KIEs) : Compare kH/kDk_H/k_D or k12C/k13Ck_{12C}/k_{13C} to identify rate-determining steps.
  • Isotopic Tracing : Use 13C^{13}C-labeled substrates in NMR to track halogen migration or ester hydrolysis.
  • Mass Spectrometry Imaging (MSI) : Map isotopic distribution in reaction intermediates for pathway validation .

Advanced: What analytical strategies differentiate isomeric byproducts (e.g., 3-bromo-5-chloro vs. 5-bromo-3-chloro derivatives)?

Answer:

  • 2D NMR : NOESY/ROESY correlations reveal spatial proximity of substituents.
  • X-ray Photoelectron Spectroscopy (XPS) : Binding energy shifts distinguish Br (~70 eV) and Cl (~200 eV) environments.
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA for enantiomeric separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-5-chloroisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-5-chloroisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.